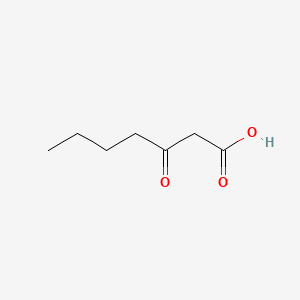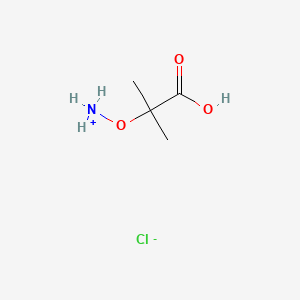
3-Oxoheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxoheptanoic acid is an organic compound with the molecular formula C7H12O3. It is a medium-chain keto acid and belongs to the class of organic compounds known as keto acids and derivatives. This compound is characterized by the presence of a ketone group at the third carbon atom of the heptanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Oxoheptanoic acid can be synthesized through various methods. One common synthetic route involves the oxidation of heptanoic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires acidic conditions and elevated temperatures to facilitate the oxidation process.
Industrial Production Methods
In industrial settings, this compound can be produced through the catalytic oxidation of heptanoic acid. This process involves the use of metal catalysts such as platinum or palladium to enhance the reaction efficiency. The reaction is carried out in a controlled environment with specific temperature and pressure conditions to optimize the yield of this compound.
Chemical Reactions Analysis
Types of Reactions
3-Oxoheptanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of heptanedioic acid.
Reduction: Reduction of the ketone group can yield 3-hydroxyheptanoic acid.
Substitution: The ketone group can undergo nucleophilic substitution reactions with reagents such as Grignard reagents to form tertiary alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions, elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.
Substitution: Grignard reagents, organolithium compounds, anhydrous conditions.
Major Products Formed
Oxidation: Heptanedioic acid.
Reduction: 3-Hydroxyheptanoic acid.
Substitution: Tertiary alcohols.
Scientific Research Applications
3-Oxoheptanoic acid has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor in the biosynthesis of certain biomolecules.
Medicine: Research is being conducted on its potential therapeutic applications, including its role in metabolic pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Oxoheptanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in metabolic processes. The ketone group in this compound can undergo enzymatic transformations, leading to the formation of various metabolites that participate in cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-Oxopentanoic acid: A five-carbon keto acid with similar chemical properties.
Levulinic acid: A five-carbon keto acid derived from cellulose degradation.
6-Oxoheptanoic acid: A structural isomer with the ketone group at the sixth carbon atom.
Uniqueness
3-Oxoheptanoic acid is unique due to its specific molecular structure, which imparts distinct chemical reactivity and biological activity. Its medium-chain length and the position of the ketone group make it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
63563-21-3 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
3-oxoheptanoic acid |
InChI |
InChI=1S/C7H12O3/c1-2-3-4-6(8)5-7(9)10/h2-5H2,1H3,(H,9,10) |
InChI Key |
PRRBQHNMYJRHFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Methylsulfonylphenoxy)methyl]azetidine](/img/structure/B13889279.png)



![4-[2-(6-methoxy-1,5-naphthyridin-4-yl)ethyl]-N-methylpiperazin-1-amine](/img/structure/B13889301.png)
![Bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13889319.png)




![tert-butyl N-[(1R,3S,5R)-3-amino-5-hydroxy-cyclohexyl]carbamate](/img/structure/B13889341.png)



